A Technical Guide to the Physicochemical Properties of Potassium 4-Dodecylbenzenesulfonate
A Technical Guide to the Physicochemical Properties of Potassium 4-Dodecylbenzenesulfonate
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of Potassium 4-dodecylbenzenesulfonate. Designed for researchers, scientists, and drug development professionals, this document delves into the core attributes of this anionic surfactant, including its molecular structure, solubility, critical micelle concentration (CMC), and surface activity. Detailed experimental protocols for its characterization and synthesis are provided, underpinned by scientific principles to ensure technical accuracy and practical utility. This guide serves as an essential resource for leveraging the unique properties of Potassium 4-dodecylbenzenesulfonate in various scientific and industrial applications.
Chemical Identity and Molecular Structure
Potassium 4-dodecylbenzenesulfonate is an anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) family.[1] Its amphiphilic nature, characterized by a polar sulfonate head group and a nonpolar dodecylbenzene tail, dictates its behavior in solution and at interfaces. This structure enables it to reduce surface tension and form micelles, making it effective as a detergent, emulsifier, and dispersing agent.[2][3]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | potassium 4-dodecylbenzenesulfonate | [4] |
| CAS Number | 14564-74-0 (for 4-isomer); 27177-77-1 (isomer mixture) | [2][4] |
| Molecular Formula | C₁₈H₂₉KO₃S | [2][4] |
| Molecular Weight | 364.58 g/mol | [4][5] |
| Canonical SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] | [4] |
| InChIKey | CVZUNXUUYQKGKS-UHFFFAOYSA-M |[4] |
The molecule's architecture is fundamental to its function. The long, hydrophobic alkyl chain provides an affinity for nonpolar substances like oils and greases, while the hydrophilic sulfonate group ensures water solubility and interaction with polar media.
Caption: Molecular structure of Potassium 4-dodecylbenzenesulfonate.
Core Physicochemical Properties
The utility of Potassium 4-dodecylbenzenesulfonate is defined by its physical and chemical properties, which are summarized below.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to Off-White Solid | [3][5] |
| Melting Point | >182°C (decomposes) | [5] |
| Solubility | Slightly soluble in water; Very slightly soluble in heated methanol. | [3][5] |
| Stability | Chemically stable under standard ambient conditions. |[3] |
Surfactant-Specific Properties
As a surface-active agent, the most critical properties of Potassium 4-dodecylbenzenesulfonate relate to its behavior at interfaces and its ability to self-assemble in solution.
Potassium 4-dodecylbenzenesulfonate is highly effective at reducing the surface tension of water.[2] Individual molecules (monomers) preferentially adsorb at the air-water interface, orienting their hydrophobic tails away from the water. This disrupts the cohesive energy at the surface, lowering the surface tension. This property is fundamental to its function in wetting, foaming, and emulsification.
When the concentration of Potassium 4-dodecylbenzenesulfonate in water increases, the air-water interface becomes saturated. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the monomers to self-assemble into spherical structures called micelles.[6][7] In these aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic sulfonate heads form the outer corona, interacting with the aqueous environment.
Caption: Self-assembly of surfactant monomers into a micelle above the CMC.
Synthesis and Characterization
Synthesis Workflow
The synthesis of Potassium 4-dodecylbenzenesulfonate is typically a two-step process involving the sulfonation of dodecylbenzene followed by neutralization with a potassium base.[3]
-
Sulfonation: Linear dodecylbenzene is reacted with a strong sulfonating agent, such as concentrated sulfuric acid or oleum (fuming sulfuric acid), to attach a sulfonic acid group (-SO₃H) to the benzene ring, predominantly at the para (4-) position.
-
Neutralization: The resulting dodecylbenzenesulfonic acid is then neutralized with a stoichiometric amount of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to form the final potassium salt.[3]
Caption: General synthesis workflow for Potassium 4-dodecylbenzenesulfonate.
Analytical Characterization Protocol: HPLC
High-Performance Liquid Chromatography (HPLC) is a robust technique for assessing the purity and identity of Potassium 4-dodecylbenzenesulfonate. A reversed-phase method is typically employed.
Objective: To separate the main compound from potential impurities, such as isomers or unreacted starting materials.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified reference standard of Potassium 4-dodecylbenzenesulfonate at 1 mg/mL in the mobile phase.
-
Prepare sample solutions at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The long alkyl chain of the analyte ensures strong retention on these nonpolar stationary phases.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.0) and an organic solvent like methanol or acetonitrile. A typical starting point is 70:30 (v/v) Methanol:Buffer.[11] The acidic pH ensures the sulfonate group is consistently ionized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the benzene ring shows strong absorbance, typically around 220 nm or 275 nm.[11]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The identity of the compound is confirmed by comparing the retention time of the major peak in the sample chromatogram with that of the reference standard.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Experimental Protocol: Determination of Critical Micelle Concentration (CMC)
The CMC is a hallmark property of any surfactant. Surface tensiometry is the most direct and definitive method for its determination.
Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached. Above the CMC, the surface tension remains relatively constant because any additional surfactant forms micelles within the bulk solution rather than populating the surface.[6] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of concentration.
Methodology:
-
Materials and Equipment:
-
Potassium 4-dodecylbenzenesulfonate
-
High-purity deionized water
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Surface Tensiometer (e.g., using Du Noüy ring or Wilhelmy plate method)
-
Magnetic stirrer and stir bars
-
-
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Potassium 4-dodecylbenzenesulfonate (e.g., 10 mM) in deionized water. Ensure complete dissolution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.001 mM to 10 mM). Using a logarithmic dilution series is efficient.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measurement:
-
Begin with the most dilute solution to minimize cross-contamination.
-
Pour the solution into the sample vessel and allow it to equilibrate thermally (e.g., at 25°C).
-
Measure the surface tension. Repeat the measurement until a stable reading is obtained.
-
Thoroughly clean and dry the ring/plate and sample vessel before proceeding to the next concentration.
-
-
-
Data Analysis:
-
Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting plot will show two distinct linear regions. Fit a straight line to the data points in the rapidly decreasing region (pre-CMC) and another straight line to the data points in the plateau region (post-CMC).
-
The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).
-
Caption: Experimental workflow for determining the CMC via surface tensiometry.
Applications in Research and Development
The unique properties of Potassium 4-dodecylbenzenesulfonate make it a valuable tool in various research contexts.
-
Biochemical Research: As a detergent, it is used for the solubilization of membrane proteins and lipids, allowing for their extraction and study outside of the native membrane environment.[12]
-
Drug Development: 4-Dodecylbenzenesulfonic acid, the parent acid of this salt, has been identified as a small-molecule inhibitor that targets the pleckstrin homology (PH) domain of protein kinase B (Akt).[5] This is significant for cancer research and drug development, as the Akt signaling pathway is often dysregulated in human cancers. The potassium salt can serve as a more soluble and handleable form for such studies.
-
Formulation Science: In cosmetic and personal care products, it functions as a primary cleansing agent (surfactant) in shampoos, facial cleansers, and bath products.[1]
Safety and Handling
Potassium 4-dodecylbenzenesulfonate requires careful handling due to its potential hazards.
-
GHS Hazards: The compound is classified as causing skin irritation (H315), serious eye damage/irritation (H318/H319), and may cause an allergic skin reaction (H317).[2][4][13] It can also be harmful if swallowed (H302).[2]
-
Precautionary Measures: Always handle this chemical in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including:
-
Hand Protection: Impervious gloves.
-
Eye Protection: Chemical safety goggles or a face shield.[13]
-
Skin Protection: A lab coat to prevent skin contact.
-
-
First Aid:
-
Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical help.[13]
-
Skin Contact: Wash off with plenty of soap and water. If skin irritation or a rash occurs, get medical help.[13]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23694261, Potassium Dodecylbenzenesulfonate. Retrieved from [Link]
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Cosmetics Info (n.d.). Potassium Dodecylbenzenesulfonate. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23672299, Potassium 4-dodecylbenzenesulfonate. Retrieved from [Link]
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ChemBK (2024). Dodecylbenzenesulfonic acid, potassium salt. Retrieved from [Link]
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ResearchGate (n.d.). Critical micelle concentration of sodium dodecylbenzenesulfonate at different temperatures. Retrieved from [Link]
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ResearchGate (2018). Validation of Analytical Method Determination of Sodium Dodecyl Benzene Sulfonate (DBS) in Catfish (Clarias batrachus L.) by Spectrophotometry. Retrieved from [Link]
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Semantic Scholar (2022). Effect of Divalent and Monovalent Salts on Interfacial Dilational Rheology of Sodium Dodecylbenzene Sulfonate Solutions. Retrieved from [Link]
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Indian Academy of Sciences (2018). Evaluation of micellar properties of sodium dodecylbenzene sulphonate in the presence of some salts. Retrieved from [Link]
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MarketPublishers (2020). Dodecylbenzenesulfonic acid potassium salt (CAS 27177-77-1) Market Research Report 2025. Retrieved from [Link]
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ScienceDirect (2000). Surface tension for aqueous electrolyte solutions by the modified mean spherical approximation. Retrieved from [Link]
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ResearchGate (2010). Amended Safety Assessment of Dodecylbenzenesulfonate, Decylbenzenesulfonate, and Tridecylbenzenesulfonate Salts as Used in Cosmetics. Retrieved from [Link]
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ResearchGate (n.d.). Physical and Chemical Properties of Sodium Dodecylbenzensulfonate, Sodium Decylbenzenesulfonate, TEA-Dodecylbenzenesulfonate, and Linear Alkylbenzene Sulfonates. Retrieved from [Link]
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PSE Community (2023). Influence of Inorganic Salt Additives on the Surface Tension of Sodium Dodecylbenzene Sulfonate Solution. Retrieved from [Link]
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arXiv (2024). Surface tension of aqueous electrolyte solutions near non-polar dielectric media. Retrieved from [Link]
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SciELO (2013). A simple method for the quantification of diclofenac potassium in oral suspension by high-performance liquid chromatography with ultraviolet detection. Retrieved from [Link]
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ResearchGate (2002). A Critical Assessment of Micellization of Sodium Dodecyl Benzene Sulfonate (SDBS) and Its Interaction with Poly(vinyl pyrrolidone) and Hydrophobically Modified Polymers, JR 400 and LM 200. Retrieved from [Link]
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HELIX Chromatography (n.d.). HPLC Methods for analysis of Potassium ion. Retrieved from [Link]
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MDPI (2023). Determination of Sodium, Potassium, and Magnesium as Sulfate Salts in Oral Preparations Using Ion Chromatography and Conductivity Detection. Retrieved from [Link]
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Agilent (2014). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
-
Wikipedia (n.d.). Critical micelle concentration. Retrieved from [Link]
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